C.I. Direct Red 243
Overview
Description
C.I. Direct Red 243 is a synthetic azo dye widely used in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and silk. It is known for its bright red hue and excellent lightfastness, making it a popular choice for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C.I. Direct Red 243 involves multiple steps, starting with the diazotization of o-aminophenol-4-sulfonic acid and 4-methoxyaniline-2-sulfonic acid. These diazonium salts are then coupled with J acid. The resulting compounds are further condensed with cyanuric chloride and ethanolamine to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes salting out, filtering, drying, and crushing to obtain the final dye product .
Chemical Reactions Analysis
Types of Reactions: C.I. Direct Red 243 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the original dye.
Reduction Products: Aromatic amines.
Substitution Products: Modified dye molecules with different functional groups.
Scientific Research Applications
C.I. Direct Red 243 has several scientific research applications:
Chemistry: Used as a pH indicator and in adsorption studies to investigate the removal of dyes from wastewater.
Biology: Employed as a biological stain for visualizing cellular components.
Medicine: Investigated for its potential use in diagnostic assays.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper and leather industries
Mechanism of Action
The mechanism of action of C.I. Direct Red 243 involves its interaction with the substrate through hydrogen bonding and Van der Waals forces. The dye molecules align themselves along the fibers, maximizing these interactions to achieve effective coloration. The presence of sulfonate groups enhances the solubility of the dye in water, facilitating its application .
Comparison with Similar Compounds
- C.I. Direct Blue 1
- C.I. Direct Orange 25
- C.I. Direct Yellow 12
Comparison: C.I. Direct Red 243 is unique due to its bright red hue and excellent lightfastness. Compared to other direct dyes like C.I. Direct Blue 1 and C.I. Direct Orange 25, it offers superior performance in terms of color retention and stability under light exposure. Its molecular structure, which includes multiple azo groups and sulfonate functionalities, contributes to its distinct properties .
Properties
IUPAC Name |
4-hydroxy-7-[[4-(2-hydroxyethylamino)-6-[[5-hydroxy-6-[(2-hydroxy-5-sulfophenyl)diazenyl]-7-sulfonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-3-[(4-methoxy-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N10O17S4/c1-65-22-4-8-26(29(16-22)67(56,57)58)45-47-32-30(68(59,60)61)14-18-12-20(2-6-24(18)34(32)51)40-37-42-36(39-10-11-49)43-38(44-37)41-21-3-7-25-19(13-21)15-31(69(62,63)64)33(35(25)52)48-46-27-17-23(66(53,54)55)5-9-28(27)50/h2-9,12-17,49-52H,10-11H2,1H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H3,39,40,41,42,43,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSOTQFVOVGETB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)NCCO)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=CC(=C7)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N10O17S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1029.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86543-85-3 | |
Record name | C.I. Direct Red 243 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086543853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Direct Red 243 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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